molecular formula C8H5BrN2O2 B12948392 6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B12948392
M. Wt: 241.04 g/mol
InChI Key: FANRCFZOOJVZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is characterized by a fused imidazo-pyridine ring system with a bromine atom at the 6th position and a carboxylic acid group at the 5th position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid typically involves cyclocondensation reactions. One common method is the cyclization of 2-aminopyridine with α-bromo ketones under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,5-a]pyridine, which is then brominated at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve optimized cyclocondensation processes with high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in large-scale production .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For instance, it may inhibit certain kinases or activate transcription factors, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Uniqueness: 6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific bromine substitution and carboxylic acid group, which confer distinct chemical reactivity and biological properties. These features make it a valuable scaffold for the development of novel therapeutic agents and functional materials .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromoimidazo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-5-3-10-4-11(5)7(6)8(12)13/h1-4H,(H,12,13)

InChI Key

FANRCFZOOJVZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N2C1=CN=C2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.